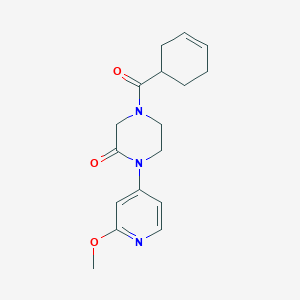![molecular formula C16H21N3O2 B2677669 Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate CAS No. 1975118-83-2](/img/structure/B2677669.png)
Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate, also known as EAMPC, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the pyrazole family and has a molecular formula of C18H22N4O2. EAMPC has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers looking to develop new drugs.
Mecanismo De Acción
The exact mechanism of action of Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects:
Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate has been found to exhibit various biochemical and physiological effects. For instance, it has been found to reduce the levels of certain inflammatory markers in the body, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate has been found to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate in lab experiments is its ability to exhibit multiple pharmacological properties, making it a versatile compound for studying various diseases. However, one limitation is that the exact mechanism of action is not fully understood, making it difficult to fully elucidate its effects.
Direcciones Futuras
There are several future directions for research involving Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate. One potential avenue is to further investigate its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases. Additionally, further research could be conducted to better understand its mechanism of action and how it can be optimized for use in drug development. Finally, more studies could be conducted to investigate its potential applications in the treatment of cancer.
Métodos De Síntesis
Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of ethyl 4-chloroacetoacetate with ethyl hydrazinecarboxylate to form ethyl 3-hydrazinylpropionate. This intermediate is then reacted with N-ethylaniline to form Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate has been studied for its potential applications in the treatment of various diseases. For instance, it has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate has been found to exhibit antitumor activity, making it a potential candidate for the treatment of cancer.
Propiedades
IUPAC Name |
ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-4-19(13-9-7-6-8-10-13)12-15-14(11-18(3)17-15)16(20)21-5-2/h6-11H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGCAUXWWVDZPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NN(C=C1C(=O)OCC)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-{[ethyl(phenyl)amino]methyl}-1-methyl-1h-pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2677586.png)
![N-(1-cyano-3-methylbutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2677588.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea](/img/structure/B2677589.png)
![Methyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2677592.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2677593.png)
![1-Cyclohexyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2677595.png)
![[2-(3-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2677599.png)


![1,3,6,7-tetramethyl-8-(3-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2677602.png)


![Tert-butyl 9-{[(1-cyanocyclohexyl)carbamoyl]methyl}-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B2677605.png)
